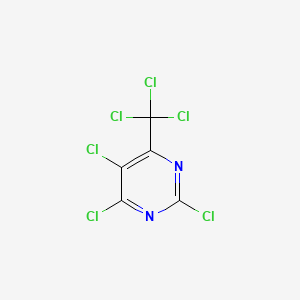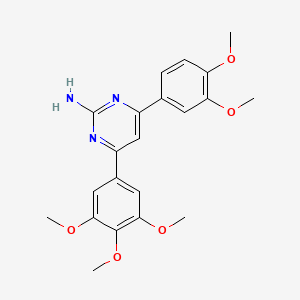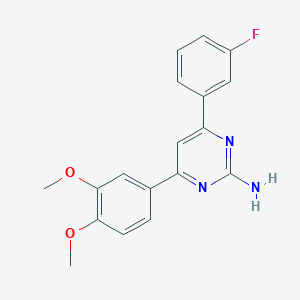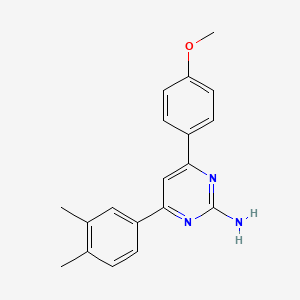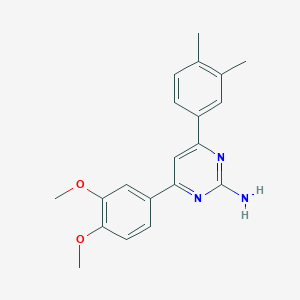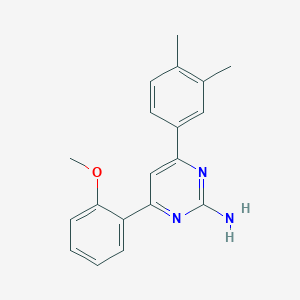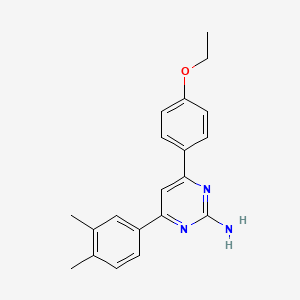
4-(3,4-Dimethylphenyl)-6-(4-ethoxyphenyl)pyrimidin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3,4-Dimethylphenyl)-6-(4-ethoxyphenyl)pyrimidin-2-amine, commonly referred to as 4-DMPEP, is a synthetic amine that has been studied for its potential therapeutic effects. It is a derivative of the amino acid pyrimidine, and is composed of three fused rings of carbon and nitrogen atoms. 4-DMPEP has been shown to possess a wide range of biological activities, including anti-inflammatory and anti-cancer properties.
Wissenschaftliche Forschungsanwendungen
4-DMPEP has been studied for its potential therapeutic effects. It has been demonstrated to possess anti-inflammatory properties, and has been shown to reduce the expression of pro-inflammatory cytokines and chemokines in vitro. In addition, 4-DMPEP has been studied for its anti-cancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells.
Wirkmechanismus
The mechanism of action of 4-DMPEP is not yet fully elucidated. However, it is believed to act by inhibiting the activity of enzymes involved in the production of pro-inflammatory cytokines and chemokines. In addition, 4-DMPEP may also act by inhibiting the growth of cancer cells by blocking the activity of certain oncogenic proteins.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-DMPEP have been studied in vitro and in vivo. In vitro studies have demonstrated that 4-DMPEP can reduce the expression of pro-inflammatory cytokines and chemokines, as well as inhibit the growth of various cancer cell lines. In vivo studies have demonstrated that 4-DMPEP can reduce inflammation in animal models of inflammation, as well as inhibit the growth of tumors in animal models of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-DMPEP in laboratory experiments include its ease of synthesis, its high purity, and its low cost. In addition, it has been demonstrated to possess a wide range of biological activities, including anti-inflammatory and anti-cancer properties. The main limitation of using 4-DMPEP in laboratory experiments is that its mechanism of action is not yet fully understood.
Zukünftige Richtungen
Future research on 4-DMPEP should focus on elucidating its mechanism of action, as well as exploring its potential therapeutic applications. In particular, further studies should investigate the effects of 4-DMPEP on other inflammatory and cancer models. In addition, further studies should investigate the potential synergistic effects of combining 4-DMPEP with other therapeutic agents. Finally, further studies should investigate the potential side effects of 4-DMPEP when used in clinical settings.
Synthesemethoden
4-DMPEP can be synthesized through a multi-step process that involves the condensation of 3,4-dimethylphenol and 4-ethoxyphenyl bromide, followed by the addition of piperidine. The reaction is catalyzed by an acid, such as hydrochloric acid, and the product is then purified by column chromatography.
Eigenschaften
IUPAC Name |
4-(3,4-dimethylphenyl)-6-(4-ethoxyphenyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O/c1-4-24-17-9-7-15(8-10-17)18-12-19(23-20(21)22-18)16-6-5-13(2)14(3)11-16/h5-12H,4H2,1-3H3,(H2,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAPUBHAVDRQEGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CC(=NC(=N2)N)C3=CC(=C(C=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,4-Dimethylphenyl)-6-(4-ethoxyphenyl)pyrimidin-2-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(4-Chlorophenyl)-6-[4-(propan-2-yl)phenyl]pyrimidin-2-amine](/img/structure/B6347981.png)






